(6-Amino-3-Pyridinyl)Methanol
Overview
Description
(6-Amino-3-Pyridinyl)Methanol, also known as 6-Amino-3-pyridinylmethanol, is an organic compound with the molecular formula C6H8N2O. It is a white to light yellow solid that is sparingly soluble in water. This compound is used as an intermediate in the synthesis of various chemical products and has applications in pharmaceuticals and other industries .
Scientific Research Applications
(6-Amino-3-Pyridinyl)Methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials
Safety and Hazards
“(6-Amino-3-Pyridinyl)Methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place, with the container kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Amino-3-Pyridinyl)Methanol can be synthesized through the following steps:
Reaction of 3-Pyridinemethanol with Ammonia: The starting material, 3-pyridinemethanol, is reacted with ammonia under suitable conditions to form the amino derivative.
Purification: The resulting amino compound is then purified to obtain this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced under inert gas conditions (such as nitrogen or argon) and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: (6-Amino-3-Pyridinyl)Methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under suitable conditions.
Major Products:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted pyridines.
Mechanism of Action
The mechanism of action of (6-Amino-3-Pyridinyl)Methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-Pyridinemethanol
- 6-Amino-3-Hydroxymethylpyridine
- 2-Amino-5-Hydroxymethylpyridine
Comparison: (6-Amino-3-Pyridinyl)Methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the amino and hydroxyl groups can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
(6-aminopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRFSOGPYITOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383451 | |
Record name | (6-Amino-3-Pyridinyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113293-71-3 | |
Record name | (6-Amino-3-Pyridinyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-aminopyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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